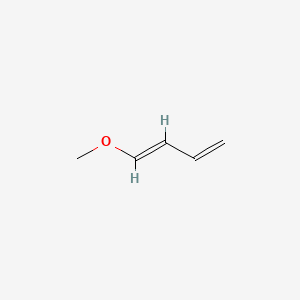

1-Methoxy-1,3-butadiene

Description

1-Methoxy-1,3-butadiene (CAS: 3036-66-6) is a conjugated diene with a methoxy (-OCH₃) substituent at the 1-position. It is a colorless liquid with a boiling point of 91°C and a density of 0.83 g/cm³ (relative to water) . The compound is highly flammable, forming explosive vapor-air mixtures, and requires careful handling to avoid ignition sources .

This compound is widely utilized in organic synthesis, particularly in Diels-Alder (DA) and hetero-Diels-Alder reactions, where its electron-rich nature enhances reactivity with electron-deficient dienophiles. It is instrumental in synthesizing heterocyclic compounds, anthracycline antibiotics, and naphthoquinones . Additionally, it serves as a tool for studying enzyme interactions, including DNA replication enzymes and cytochrome P450 systems .

Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-methoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCUMXQOUWPSLK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045261 | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-66-6, 10034-09-0 | |

| Record name | 1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-dienyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via thermal elimination of methanol from 1,1,3-trimethoxybutane, facilitated by acidic sites on the barium silicate surface. Optimal pyrolysis occurs at 140–160°C, with the catalyst composition critically influencing product distribution. A BaO:5SiO₂ molar ratio maximizes this compound formation, achieving 80% isolated yield. Lower silica content (BaO:2SiO₂) reduces selectivity due to excessive cracking, while higher silica (BaO:10SiO₂) diminishes catalytic activity.

Table 1: Catalyst Composition Effects on Pyrolysis Yield

| Catalyst (BaO:SiO₂) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1:2 | 140 | 45 |

| 1:5 | 140 | 80 |

| 1:10 | 140 | 36 |

Data adapted from pyrolysis studies of 1,1,3-trimethoxybutane.

Isomer Formation and Isolation

The reaction produces both cis- and trans-1-methoxy-1,3-butadiene isomers in a 60:40 ratio. Separation is achieved via fractional distillation under reduced pressure (boiling point: 91°C at lit. conditions). Maleic anhydride trapping confirms isomer identity, with the trans isomer exhibiting faster Diels-Alder reactivity.

| Parameter | Value |

|---|---|

| Catalyst | KHSO₄ (0.1 g) |

| Temperature | 140°C |

| Conversion Efficiency | 58% |

| Product Purity | >95% (GC analysis) |

Relevance to this compound Synthesis

Though yielding the 2-methoxy regioisomer, this method highlights the role of Brønsted acids in facilitating ether cleavage. Substituting 1,3,3-trimethoxybutane with 1,1,3-trimethoxybutane could theoretically redirect selectivity toward the 1-methoxy isomer, though such modifications remain unexplored in published works.

Industrial-Scale Purification Techniques

Post-synthesis purification of this compound presents challenges due to its volatility (boiling point: 91°C) and tendency to polymerize. Industrial protocols employ inhibitor-stabilized distillation and solvent extraction.

Inhibitor-Stabilized Distillation

Coating activated charcoal with 4-tert-butylcatechol (TBC) prevents polymerization during storage and distillation. TBC (0.1–1% w/w) extends shelf life to >17 days at ambient temperatures while maintaining >94% recovery under refrigeration.

Extractive Distillation

Aqueous acetonitrile or N-methyl-2-pyrrolidone (NMP) enhances separation from C₄ hydrocarbon streams. For example, a 99.5% pure product is obtained via:

-

Extractive column : Removes butanes/butenes overhead.

-

Solvent stripper : Recovers this compound and methyl acetylene.

-

Topping column : Separates methyl acetylene, yielding pharmaceutical-grade diene.

Emerging Catalytic Approaches

Recent patent activity suggests interest in heterogeneous catalysts for one-pot synthesis. WO2012/88680 discloses a tandem acetalization-dehydration process using zeolite-supported sulfonic acids, though yields remain unpublished .

Chemical Reactions Analysis

Hydrolysis Mechanism and Product Analysis

1-Methoxy-1,3-butadiene undergoes hydrolysis in aqueous acidic media through a conventional vinyl ether mechanism :

-

Rate-determining δ-hydron transfer to the terminal carbon of the conjugated diene system.

-

Rapid formation and decomposition of a hemiacetal intermediate.

-

Final liberation of crotonaldehyde (trans-2-butenal) as the sole aldehyde product (>98% yield) .

Key evidence :

-

NMR analysis of reaction products confirmed exclusive formation of crotonaldehyde, with no detectable 3-butenal .

-

Isotope effects (k<sub>H+</sub>/k<sub>D+</sub> = 2.60 for cis- and 3.52 for trans-isomers) support rate-determining protonation .

Kinetic Behavior and Catalysis

Reaction rates are linearly dependent on acid concentration and exhibit general acid catalysis.

Table 1: Catalytic Coefficients for Hydrolysis at 25°C

| Catalyst | trans-Isomer (k/10⁻⁴ M⁻¹s⁻¹) | cis-Isomer (k/10⁻⁴ M⁻¹s⁻¹) |

|---|---|---|

| Hydronium ion (H₃O⁺) | 9.13 ± 0.20 | 4.75 ± 0.20 |

| Formic acid | 3.18 ± 0.12 | — |

| Cyanoacetic acid | 1.23 ± 0.06 | — |

Key observations :

-

Brønsted relationship for trans-isomer hydrolysis in carboxylic acid buffers yields α = 0.59 ± 0.02, consistent with rate-limiting proton transfer .

-

Reactivity hierarchy : trans-isomer reacts 18.3× faster than cis-isomer due to stereoelectronic effects .

Comparative Reactivity with Monoenylic Analogs

The conjugated diene system significantly reduces hydrolysis rates compared to monoenyl ethers:

| Compound | Relative Reactivity (k<sub>H+</sub>) |

|---|---|

| Methyl vinyl ether | 1 (Reference) |

| trans-1-Methoxy-1,3-butadiene | 1/8.3 |

| cis-1-Methoxy-1,3-butadiene | 1/160 |

This rate retardation (8.3–160×) arises from:

-

Stabilization of the reactant by conjugation across the diene system.

-

Reduced transition-state stabilization due to delocalization disruption .

Stereochemical and Isotopic Effects

-

Isomerization : trans-isomer hydrolyzes faster despite being thermodynamically more stable, reversing the trend seen in monoenyl ethers .

-

Deuterium isotope effects : Normal isotope effects (k<sub>H+</sub>/k<sub>D+</sub> > 1) confirm proton transfer as the rate-limiting step .

Industrial and Mechanistic Implications

The observed rate reduction in dienyl ethers supports hypotheses explaining alternative reaction pathways in polyenyl ethers like fecapentaene-12. These findings highlight how extended conjugation:

Scientific Research Applications

Catalytic Processes

The use of 1-methoxy-1,3-butadiene in catalytic reactions has been extensively studied. Its applications include:

- Palladium-Catalyzed Reactions : Research indicates that this compound can act as a substrate in palladium-catalyzed reactions to produce valuable chemicals like octenes and lactones. The efficiency of these reactions can be enhanced by modifying the ligands used in the palladium complex .

- Methoxymercuration : This process involves the addition of mercuric salts to 1,3-butadiene to yield methoxy-substituted products. Such reactions are crucial for synthesizing complex organic molecules .

Polymer Chemistry

Due to its reactivity, this compound is utilized in polymer synthesis:

- Production of Polymeric Materials : It serves as a monomer for the synthesis of polymers through various polymerization techniques. The resulting polymers exhibit unique properties suitable for applications in materials science .

Case Study 1: Telomerization Reaction

A study conducted on the telomerization of 1,3-butadiene with methanol demonstrated that using specific phosphine ligands could significantly enhance product selectivity and yield. For instance, introducing methoxy substituents on phosphine ligands improved the conversion rates by up to 26% and selectivity for target products by 15% .

Case Study 2: Nucleophilic Addition

In another study focusing on nucleophilic addition reactions involving this compound, researchers successfully generated C-1 substituted products using reactive carbanions. This method showcased the compound's versatility as an intermediate in synthesizing more complex organic structures .

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-butadiene involves its reactivity due to the presence of conjugated double bonds and the methoxy group. These features make it a versatile reagent in various chemical reactions. The methoxy group can donate electron density, making the compound more reactive in electrophilic addition reactions.

Comparison with Similar Compounds

1-Methoxy-1,3-butadiene vs. 1,1-Dimethoxy-1,3-butadiene

- Substituent Effects : The methoxy group in this compound donates electrons via resonance, increasing the electron density of the diene system. In contrast, 1,1-dimethoxy-1,3-butadiene has two methoxy groups, further amplifying electron density and altering frontier molecular orbital (FMO) coefficients. This leads to distinct regioselectivity in cycloadditions .

- Reactivity: 1,1-Dimethoxy-1,3-butadiene exhibits higher reactivity in DA reactions due to enhanced electron donation, favoring nucleophilic pathways. However, steric hindrance from the two methoxy groups may reduce reaction rates with bulky dienophiles .

This compound vs. 1-Trimethylsilyloxy-1,3-butadiene

- Electronic Profile: The trimethylsilyloxy (-OSiMe₃) group is electron-withdrawing due to its inductive effect, reducing the diene's electron density compared to the methoxy-substituted analog. This shifts reactivity toward electron-rich dienophiles .

- Stability : The silyloxy group enhances thermal stability, making 1-trimethylsilyloxy-1,3-butadiene less prone to polymerization under harsh conditions .

Reactivity in Diels-Alder Reactions

- Regioselectivity: this compound exhibits "ortho" selectivity in reactions with acrylonitrile, attributed to FMO alignment where the methoxy group directs electron density to specific carbons . In contrast, 1-acetoxy-1,3-butadiene favors regiospecific adducts with quinones due to steric and electronic effects .

- Activation Energy : The reaction of this compound with Z-2-butenal has a lower ΔEa (17 kcal/mol) compared to 4-methoxypenta-1,3-diene (23 kcal/mol), enabling milder reaction conditions .

Stability and Resonance Effects

- Resonance Stabilization: The methoxy group in this compound stabilizes positive charges via resonance, except in structures where the charge resides on non-adjacent carbons (e.g., structure C in ). This contrasts with 1-trimethylsilyloxy-1,3-butadiene, where the silyloxy group provides minimal resonance stabilization .

- Thermal Stability : this compound is less stable than its silyloxy counterpart, requiring low-temperature storage to prevent decomposition .

Biological Activity

1-Methoxy-1,3-butadiene (CHO) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on mutagenicity, catalytic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is an ether derivative of butadiene, characterized by the presence of a methoxy group. Its structure can be represented as follows:

This configuration allows it to participate in various chemical reactions, particularly those involving electrophilic additions and polymerizations.

Mutagenicity and Toxicity

Research indicates that this compound exhibits mutagenic properties. A study highlighted that exposure to 1,3-butadiene and its derivatives can lead to genotoxic effects. For instance, the average exposure levels for workers in environments with high concentrations of butadiene were reported to be around 1 ppm (2.2 mg/m), with significant implications for occupational health .

The compound's mutagenic effects are primarily attributed to its metabolic conversion into reactive epoxides, such as diepoxybutane, which can interact with DNA and potentially lead to carcinogenic outcomes .

Catalytic Applications

In addition to its biological implications, this compound is also studied for its catalytic properties. Recent studies have shown that it can serve as a substrate in various catalytic processes. For example:

- Catalytic Transformations : The compound has been utilized in the methoxymercuration of 1,3-butadiene, leading to increased selectivity and efficiency in producing functionalized products .

- Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis reactions where high enantiomeric excess is desired. The presence of the methoxy group enhances the reactivity of the compound, allowing for more efficient synthesis pathways .

Occupational Exposure Studies

A comprehensive review of occupational exposure to butadiene derivatives indicated significant health risks associated with prolonged exposure. For instance:

- In a study involving petrochemical workers, personal exposure levels were monitored over several years. The findings revealed that while most exposures remained below safety thresholds, certain job categories experienced levels exceeding recommended limits .

| Job Category | Average Exposure (ppm) | Maximum Exposure (ppm) |

|---|---|---|

| Refinery Workers | 0.6 | 19.9 |

| Gasoline Handlers | 0.17 | 1.75 |

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry. Its unique reactivity profile allows it to be explored as a precursor for developing new pharmaceuticals that target specific biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.